

# 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
Cat. No.:	B067374

[Get Quote](#)

An In-depth Technical Guide to **4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride**: Properties, Synthesis, and Applications in Modern Chemistry

## Introduction

**4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride** is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic combination of a reactive sulfonyl chloride group with the unique electronic properties of both a fluorine atom and a trifluoromethyl group makes it a versatile reagent for introducing the 4-fluoro-2-(trifluoromethyl)phenylsulfonyl moiety into a wide array of molecules. The presence of these fluorinated groups can profoundly influence the physicochemical and biological properties of the target compounds, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and key applications, tailored for researchers and development scientists.

## Molecular and Physicochemical Properties

The reactivity and utility of **4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride** are direct consequences of its molecular structure. The potent electron-withdrawing nature of the trifluoromethyl group ( $\text{CF}_3$ ) and the fluorine atom significantly activates the sulfonyl chloride (-

$\text{SO}_2\text{Cl}$ ) group toward nucleophilic attack.<sup>[3]</sup> This heightened reactivity makes it an efficient sulfonylating agent.

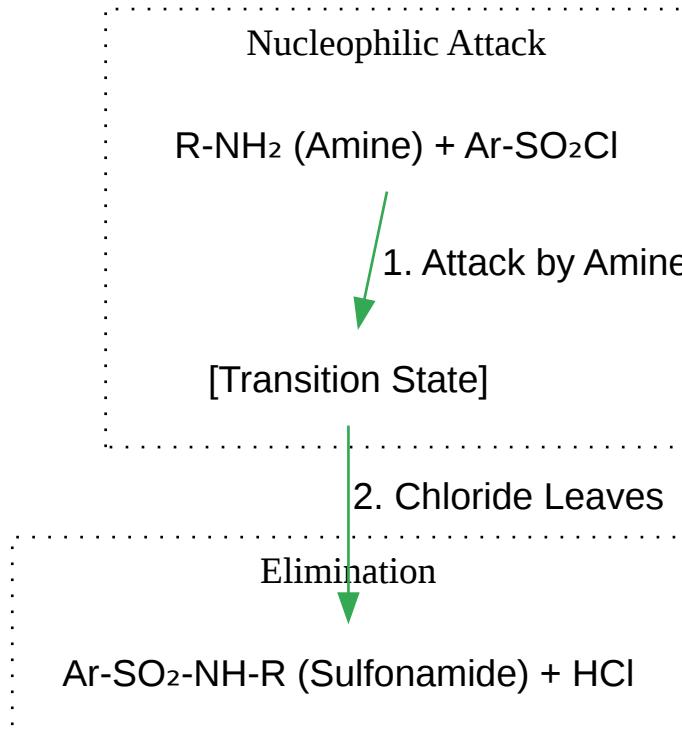
Table 1: Physicochemical Properties of **4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride**

Property	Value	Reference(s)
Molecular Weight	262.61 g/mol	[4]
Chemical Formula	$\text{C}_7\text{H}_3\text{ClF}_4\text{O}_2\text{S}$	
CAS Number	176225-09-5	[5]
Appearance	Solid	
Melting Point	48-52 °C	
Boiling Point	76 °C / 0.5 mmHg	[5]
Density	~1.603 g/cm <sup>3</sup> (Predicted)	[5]
SMILES String	$\text{Fc1ccc(c(c1)C(F)(F)F)S(Cl)}$ $(=O)=O$	
InChI Key	IGMYEVQPXWKFQF- UHFFFAOYSA-N	

## Synthesis and Manufacturing Insights

The industrial synthesis of substituted benzenesulfonyl chlorides like this one requires careful consideration of efficiency, purity, and safety. While direct chlorosulfonation of the corresponding benzene derivative is a common method, multi-step syntheses often provide greater control and lead to a purer final product, which is critical for pharmaceutical applications.<sup>[3]</sup>

A common strategy for analogous compounds involves a sequence of nitration, reduction, diazotization, and sulfonation, which offers high regioselectivity.<sup>[6]</sup> This pathway minimizes the formation of isomeric byproducts that can be difficult to separate.



[Click to download full resolution via product page](#)

Caption: General mechanism for sulfonamide formation from a sulfonyl chloride.

## Applications in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in modern drug design to enhance a drug candidate's properties. [1] These groups can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity to improve cell permeability and oral bioavailability. [1][2] Table 2: Influence of Fluorine-Containing Groups on Drug Properties

Property	Effect of -F and -CF <sub>3</sub> Groups	Rationale
Metabolic Stability	Increased	The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s).
Binding Affinity	Often Increased	Can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. The CF <sub>3</sub> group can fill hydrophobic pockets.
Lipophilicity	Increased	A CF <sub>3</sub> group significantly increases lipophilicity compared to a methyl group, which can enhance membrane permeability.
Acidity/Basicity (pKa)	Modulated	The strong electron-withdrawing effects can lower the pKa of nearby acidic protons or basic amines, affecting ionization state at physiological pH.

This building block is therefore invaluable for synthesizing novel therapeutic agents where fine-tuning of pharmacokinetic and pharmacodynamic properties is essential. Its derivatives are explored in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. [1][7]

## Exemplary Experimental Protocol: Synthesis of a Sulfonamide

This protocol describes a general procedure for the synthesis of an N-aryl sulfonamide using **4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride**.

## Materials:

- **4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride** (1.0 eq)
- Substituted Aniline (1.05 eq)
- Pyridine or Triethylamine (1.5 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- 1M Hydrochloric Acid
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate

## Procedure:

- Dissolve the substituted aniline (1.05 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- Add the base (e.g., pyridine, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- In a separate container, dissolve **4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride** (1.0 eq) in a minimal amount of the same solvent.
- Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with the solvent.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.

- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.

## Safety and Handling

**4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride** is a corrosive and moisture-sensitive compound that requires careful handling. [8][9] Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement
GHS05 (Corrosion)	Danger	H314: Causes severe skin burns and eye damage.

### Handling and Storage:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield. [10]\* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. [9]\* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation from moisture. [5]\* Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not use water for cleanup as it can react to liberate toxic gas. [9][10]

## Conclusion

**4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride** stands out as a premier building block for chemical synthesis. Its unique trifecta of reactive and modulating groups—the sulfonyl chloride, the fluoro, and the trifluoromethyl—provides chemists with a powerful tool to construct complex molecules with tailored properties. Its application, particularly in drug discovery, underscores the importance of fluorination strategies in developing next-generation therapeutics. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in research and development.

## References

- PubChem. 4-(Trifluoromethyl)benzenesulfonyl chloride. [Link]

- Fisher Scientific. SAFETY DATA SHEET: 4-(Trifluoromethyl)benzenesulfonyl chloride. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
- ChemBK. 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride. [Link]
- LookChem. Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. [Link]
- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Wechem.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pharmacyjournal.org](http://pharmacyjournal.org) [pharmacyjournal.org]
- 2. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [[m.wechemglobal.com](http://m.wechemglobal.com)]
- 3. [nbinfo.com](http://nbinfo.com) [nbinfo.com]
- 4. 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride - CAS:176225-09-5 - Sunway Pharm Ltd [[3wpharm.com](http://3wpharm.com)]
- 5. 4-FLUORO-2-(TRIFLUOROMETHYL)-BENZENESULFONYL CHLORIDE CAS#: 176225-09-5 [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 6. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [[patents.google.com](http://patents.google.com)]
- 7. [lookchem.com](http://lookchem.com) [lookchem.com]
- 8. 4-FLUORO-2-(TRIFLUOROMETHYL)-BENZENESULFONYL CHLORIDE - Safety Data Sheet [[chemicalbook.com](http://chemicalbook.com)]
- 9. [assets.thermofisher.com](http://assets.thermofisher.com) [assets.thermofisher.com]
- 10. [fishersci.se](http://fishersci.se) [fishersci.se]
- To cite this document: BenchChem. [4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b067374#4-fluoro-2-trifluoromethyl-benzenesulfonyl-chloride-molecular-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)